Ethyl difluoroacetate

Description

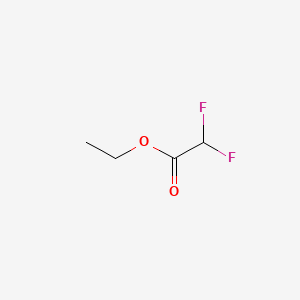

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKHDVAKKLTJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060010 | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-31-9 | |

| Record name | Ethyl difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl difluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3R5VZ4KWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl difluoroacetate CAS number

An In-depth Technical Guide to Ethyl Difluoroacetate (CAS No. 454-31-9)

Introduction

This compound, identified by the CAS Number 454-31-9, is a pivotal fluorinated building block in modern organic synthesis.[1][2][3] As a colorless liquid with a characteristically fruity odor, its true significance lies in the unique chemical reactivity conferred by the two fluorine atoms adjacent to the carbonyl group.[2][4] This structural feature makes it an invaluable reagent for the precise introduction of the difluoromethyl moiety into a wide array of organic molecules.[5][6] Consequently, this compound has become a cornerstone in the development of advanced pharmaceuticals, next-generation agrochemicals, and high-performance materials, driving innovation across multiple scientific disciplines.[5][6][7] Its application in medicinal chemistry is particularly noteworthy, where the "fluorine effect" is leveraged to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, applications, and handling protocols.

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a flammable and corrosive liquid, necessitating careful handling.[2][8] Its key identifying characteristics and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 454-31-9[1][2][3][9] |

| Molecular Formula | C4H6F2O2[1][3][9] |

| Molecular Weight | 124.09 g/mol [1][3][9] |

| Appearance | Clear, colorless liquid[2][6][10][11] |

| Boiling Point | 99.2 °C (lit.)[1][9] |

| Density | 1.18 g/mL at 25 °C (lit.)[1][9] |

| Refractive Index (n20/D) | 1.347 (lit.)[9][12] |

| Flash Point | 25 °C[1] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether.[1][2][10] |

| InChI Key | GZKHDVAKKLTJPO-UHFFFAOYSA-N[1][3][9] |

| Canonical SMILES | CCOC(=O)C(F)F[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons of the ethyl group and a quartet for the methylene (CH₂) protons. The single proton on the α-carbon (CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with characteristic C-F coupling), and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum prominently displays a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1710 cm⁻¹. Characteristic C-F stretching bands are also present.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3][14]

Synthesis of this compound

The synthesis of this compound is of significant industrial interest, leading to the development of several viable production methods. These processes aim for high yield, purity, and environmental safety, while also considering economic viability through the generation of useful by-products.[15]

Common Synthetic Routes

Several methods for synthesizing this compound have been reported:

-

From 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE): A robust method involves reacting ETFEE with an oxide of an element from Group 13 or 15 (such as boron trioxide or phosphorus pentoxide) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[15][16] This process is advantageous as it can produce valuable by-products like boron trifluoride (BF₃) or phosphoric acid.[15]

-

From Difluoroacetyl Fluoride: This route involves the direct reaction of difluoroacetyl fluoride with an alcohol.[16] Variations include carrying out the reaction in the presence of a base like sodium carbonate to neutralize the HF by-product.[16]

-

From Difluoroacetamide: Another approach involves the reaction of difluoroacetamide with an alcohol in the presence of a strong acid.[16]

The diagram below illustrates a generalized workflow for the synthesis from ETFEE.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from ETFEE and Boron Trioxide

The following protocol is a representative example based on patented industrial processes.[15][16]

Materials:

-

1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE)

-

Boron Trioxide (B₂O₃)

-

Sulfuric Acid (98%)

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and gas outlet, charge sulfuric acid and boron trioxide.

-

Addition of ETFEE: Begin stirring and slowly add ETFEE to the suspension while maintaining the reaction temperature within a specified range. The reaction generates boron trifluoride (BF₃) gas, which can be captured.

-

Addition of Ethanol: After the addition of ETFEE is complete, slowly add ethanol to the reaction mixture.

-

Reaction Completion: Continue stirring the mixture until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC).

-

Work-up: The reaction mixture is then subjected to a work-up procedure, which may involve quenching, phase separation, and washing.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product with high purity.[17]

Applications in Research and Development

This compound's utility stems from its ability to serve as a synthon for the difluoromethyl (CHF₂) group, a bioisostere of a hydroxyl group or a thiol group, which can significantly modulate a molecule's properties.

Caption: Key application areas for this compound.

Pharmaceuticals

In drug discovery, the introduction of fluorine atoms can profoundly improve a compound's pharmacological profile.[5] this compound is a key reagent in this context.

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making molecules more resistant to metabolic degradation by cytochrome P450 enzymes, thus increasing their in vivo half-life.

-

Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.[5]

-

Increased Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5] It is used in the synthesis of antiviral and anticancer agents, where these modified properties are highly desirable.[6]

Agrochemicals

Similar to pharmaceuticals, the fluorination of active ingredients in pesticides and herbicides can enhance their potency and selectivity.[5][7] this compound serves as a versatile starting material for creating novel agrochemicals with improved efficacy and environmental profiles.[2]

Material Science

This compound is a precursor for the synthesis of fluorinated polymers and specialty materials.[6] These materials often exhibit exceptional properties:

-

Thermal Stability: High resistance to heat.[6]

-

Chemical Resistance: Inertness to a wide range of chemicals.[6]

-

Low Surface Energy: Resulting in non-stick and water-repellent properties. These characteristics make them ideal for high-performance applications such as advanced coatings, lubricants, and electronics.[5][6]

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two main features: the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This allows it to participate in a variety of important synthetic transformations.

Condensation Reactions

This compound is a valuable substrate for Claisen condensation reactions. For instance, its reaction with ethyl acetate in the presence of a base catalyst yields ethyl difluoroacetoacetate, a key intermediate for more complex molecules.[18] This reaction underscores its utility in C-C bond formation.

Caption: General reactivity of this compound.

Nucleophilic Substitution

The ester group can undergo nucleophilic acyl substitution, allowing for the conversion of this compound into other derivatives such as amides or different esters.

The difluoroacetate scaffold is also seen in other important reagents like ethyl bromodifluoroacetate, which is used for difluoroalkylation reactions, further highlighting the versatility of this chemical motif in organic synthesis.[19]

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[3][8][11][20]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[1][3][20] |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][20] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[11][21] Use explosion-proof equipment and ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe vapors or mist.[8][11][21] Keep away from heat, sparks, and open flames.[8][11] Use non-sparking tools and take precautionary measures against static discharge.[8][11][21]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8][11]

-

Keep containers tightly closed and store in an approved flammable liquid storage area.[8][11] Recommended storage temperatures are often between 2-8°C.[1]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[20]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11][20]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Market Landscape and Suppliers

The global market for this compound is expected to experience steady growth, driven by increasing demand from the pharmaceutical and agrochemical industries.[7] Technological advancements in its production are also contributing to this expansion.[7]

Several chemical suppliers offer this compound, with purities typically ranging from 97% to over 99.5%.[1][6][9] Key manufacturers and suppliers include companies like Gujarat Fluorochemicals Ltd., SRF Limited, and Sigma-Aldrich.[12] When procuring this reagent, it is crucial to obtain it from a reputable source that provides a certificate of analysis to ensure high purity, which is critical for achieving reliable and reproducible results in synthesis.[4]

Conclusion

This compound (CAS No. 454-31-9) is more than just a chemical intermediate; it is a critical enabler of chemical innovation. Its unique structure allows for the strategic incorporation of difluoromethyl groups, providing a powerful tool for fine-tuning the properties of molecules in drug discovery, agrochemical research, and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, is essential for harnessing its full potential. As research into fluorinated compounds continues to expand, the importance and utility of this compound in both academic and industrial settings are set to grow.

References

- 1. This compound | 454-31-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. zhishangchemical.com [zhishangchemical.com]

- 11. gfl.co.in [gfl.co.in]

- 12. This compound manufacturers and suppliers in india [chemicalbook.com]

- 13. This compound(454-31-9) 1H NMR [m.chemicalbook.com]

- 14. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 15. WO2017025985A1 - Process of producing this compound - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

- 19. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 20. gfl.co.in [gfl.co.in]

- 21. synquestlabs.com [synquestlabs.com]

Ethyl difluoroacetate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 454-31-9) is a fluorinated organic compound of significant interest in modern chemistry. As a versatile building block, its ability to introduce the difluoromethyl group (CF₂H) into molecular architectures makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers.[1][2] The presence of fluorine atoms imparts unique properties to parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and methodologies essential for its effective handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is a clear, colorless liquid, often noted to have a fruity odor.[1][2] Its fundamental identifiers are crucial for database searches, regulatory compliance, and unambiguous communication in scientific literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 454-31-9 | [3][4][5] |

| Molecular Formula | C₄H₆F₂O₂ | [3][4][6] |

| Molecular Weight | 124.09 g/mol | [3][4][5][7] |

| IUPAC Name | ethyl 2,2-difluoroacetate | [3][7] |

| Synonyms | Difluoroacetic acid ethyl ester, EDFA | [1][3][6] |

| SMILES | CCOC(=O)C(F)F | [3][7] |

| InChI | 1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | [4][7] |

| InChIKey | GZKHDVAKKLTJPO-UHFFFAOYSA-N |[4][6][8] |

Caption: 2D Structure of this compound

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is a volatile and flammable liquid, necessitating specific storage and handling protocols. The data presented below are synthesized from multiple reputable chemical suppliers and databases.

Table 2: Summary of Physical Properties

| Property | Value | Notes and Conditions | Source(s) |

|---|---|---|---|

| Appearance | Clear, colorless liquid | [1][2][9] | |

| Boiling Point | 97 - 99.2 °C | At 760 mmHg. Some sources cite 98°C or 99°C. | [4][6][10][11] |

| Density | 1.18 g/mL | At 25 °C. Some sources report up to 1.242 g/mL. | [4][6][10] |

| Refractive Index (n²⁰/D) | 1.347 - 1.3485 | Measured at 20°C using the sodium D-line. | [3][6][11] |

| Flash Point | 24 - 25 °C | Closed cup. Indicates high flammability. | [6][10][11][12] |

| Vapor Pressure | 30.03 - 200.2 hPa | Range corresponds to 20.03 - 56.98 °C. | [6][9][13] |

| Water Solubility | Slightly soluble | The polar ester group allows for some solubility, but the hydrocarbon tail limits it. | [1][3][6][9] |

| Solubility (Organic) | Soluble in DMSO, Methanol (Sparingly); Miscible with ethanol and ether. | Soluble in most common organic solvents. | [6][9][14] |

| LogP | 0.41 - 0.87 | Indicates moderate lipophilicity. |[6][8][11] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. Key spectral data are available from various public and commercial databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. It will show a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (CH₂) protons of the ethyl group, and a triplet for the single proton on the difluoro-substituted carbon (CHF₂), with coupling to the two fluorine atoms.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with a large C-F coupling constant), and the two carbons of the ethyl group.

-

¹⁹F NMR : The fluorine NMR is a simple and powerful tool for confirming the presence of the CF₂ group, showing a doublet due to coupling with the adjacent proton.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically found around 1750-1770 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.[11]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) data is available from the NIST Chemistry WebBook.[15] The mass spectrum can be used to confirm the molecular weight (m/z = 124.09) and analyze fragmentation patterns for structural elucidation.[15]

Experimental Methodologies for Property Verification

To ensure the quality and purity of this compound for sensitive applications, such as in drug development, in-house verification of its physical properties is a critical step. The following protocols describe standard, self-validating systems for this purpose.

Workflow for Purity and Identity Confirmation

The causality behind this workflow is to first establish purity using a separation technique (GC) and then confirm the identity of the pure compound using spectroscopic methods and fundamental physical constants.

Caption: Workflow for Purity and Identity Verification of this compound.

Protocol: Boiling Point Determination via Simple Distillation

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Distillation separates components of a liquid mixture based on differences in boiling points and is a reliable method for determining the boiling point of the main component.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a 10-20 mL sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is condensing and the first drops of distillate are collected in the receiving flask.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph.

-

Validation: A narrow boiling range (e.g., within 1-2 °C) is indicative of a pure substance.

Protocol: Purity Assessment by Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in the column) and a mobile phase (an inert gas). The time a compound takes to travel through the column (retention time) is characteristic of that compound, and the area under its peak is proportional to its concentration.

Methodology:

-

Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a nonpolar or mid-polar column like DB-5 or DB-17) and a Flame Ionization Detector (FID). Set appropriate temperatures for the injector, oven (a temperature ramp program is often effective), and detector.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 µL in 1 mL of a volatile solvent like ethyl acetate or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Run the analysis and record the chromatogram.

-

Analysis: Identify the main peak corresponding to this compound. Purity is calculated by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Validation: For a high-purity sample, the chromatogram should show one major peak with minimal impurities.

Safety, Handling, and Storage

From a trustworthiness perspective, a protocol is only valid if it can be performed safely. This compound is a hazardous chemical requiring strict safety measures.

-

GHS Hazards : It is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[6][10][13][16]

-

Personal Protective Equipment (PPE) : Always wear protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[10][16] All work should be conducted in a well-ventilated fume hood.

-

Handling : Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6][9][14] Recommended storage temperature is often 2-8°C.[6][9] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.

Conclusion

This compound is a key reagent with well-defined physical properties that are critical to its application in advanced synthesis. Its volatility, flammability, and characteristic spectral signature are defining features for any researcher. The methodologies outlined in this guide provide a robust framework for verifying the purity and identity of this compound, ensuring reproducible and reliable results in a research and development setting. Adherence to strict safety protocols is paramount for the handling and storage of this valuable but hazardous chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 97 454-31-9 [sigmaaldrich.com]

- 6. This compound | 454-31-9 [amp.chemicalbook.com]

- 7. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyldifluoracetat | CAS#:454-31-9 | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 454-31-9 [m.chemicalbook.com]

- 10. This compound | 454-31-9 | TCI AMERICA [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound manufacturers and suppliers in india [chemicalbook.com]

- 14. zhishangchemical.com [zhishangchemical.com]

- 15. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 16. gfl.co.in [gfl.co.in]

The Virtuoso of Fluorination: An In-depth Technical Guide to Ethyl Difluoroacetate

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular architecture is a cornerstone of modern chemical innovation. Among the arsenal of fluorinating agents, ethyl difluoroacetate (EDFA) has emerged as a reagent of exceptional versatility and utility. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, grounded in field-proven insights to empower your research and development endeavors.

Molecular Architecture and Spectroscopic Identity

This compound, systematically named ethyl 2,2-difluoroacetate, is a colorless liquid with the molecular formula C₄H₆F₂O₂.[1][2] Its fundamental structure consists of a difluoromethyl group directly attached to the carbonyl carbon of an ethyl ester. This unique arrangement of atoms is the wellspring of its chemical reactivity and utility as a difluoromethylating agent.[3][4]

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | ethyl 2,2-difluoroacetate | [2] |

| CAS Number | 454-31-9 | [1][2] |

| Molecular Formula | C₄H₆F₂O₂ | [1][2] |

| Molecular Weight | 124.09 g/mol | [2] |

| SMILES | CCOC(=O)C(F)F | [2] |

| InChI | 1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 99.2 °C | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.347 |

The structural integrity of this compound is unequivocally confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint, corroborating the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by two distinct sets of signals. The ethyl group protons appear as a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.3 ppm (CH₂). The single proton on the difluoromethyl carbon (CHF₂) presents as a triplet at approximately 6.4-6.6 ppm, a consequence of coupling to the two adjacent fluorine atoms.[6]

-

¹³C NMR: The carbon NMR spectrum displays four signals corresponding to the four unique carbon environments in the molecule. The methyl carbon of the ethyl group resonates upfield, while the methylene carbon is shifted downfield due to its proximity to the electronegative oxygen atom. The carbonyl carbon signal is also present, and the difluoromethyl carbon signal is split into a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct window into the fluorine environment. It exhibits a single resonance that is split into a doublet by the adjacent proton, confirming the CHF₂ moiety. The chemical shift is typically observed in the characteristic range for alkyl fluorides.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[7] Additionally, prominent C-F stretching vibrations are observed, typically in the range of 1100-1000 cm⁻¹. The C-O stretching of the ester group also gives rise to strong bands in the fingerprint region.

Mass Spectrometry (MS)

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the available starting materials, scale, and desired purity. The following protocol is a representative example of a common synthetic strategy.

Experimental Protocol: Esterification of Difluoroacetic Acid

This method involves the direct esterification of difluoroacetic acid with ethanol, typically catalyzed by a strong acid.

Materials:

-

Difluoroacetic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add difluoroacetic acid and an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation to yield the final product.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol drives the esterification equilibrium towards the product side, maximizing the yield.

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted difluoroacetic acid, preventing potential hydrolysis of the ester during workup and storage.

-

Fractional Distillation: This purification step is essential to separate the desired product from any remaining starting materials, byproducts, and residual solvent, ensuring a high-purity final product.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electron-withdrawing nature of the two fluorine atoms. This electronic effect renders the α-proton acidic and the carbonyl carbon highly electrophilic.

Difluoroacetylation Reactions

This compound is a valuable reagent for the introduction of the difluoroacetyl group into various molecules. The mechanism of this transformation typically involves the deprotonation of a nucleophile, which then attacks the electrophilic carbonyl carbon of this compound.

// Nodes Nu [label="Nu-H"]; Base [label="Base"]; Nu_anion [label="Nu:-"]; EDFA [label=<

EtOCHF₂ C=O

]; Intermediate [label=<

O⁻ EtOCCHF₂ | Nu

]; Product [label=<

NuCHF₂ C=O

]; EtO_leaving [label="EtO⁻"];

// Edges Nu -> Nu_anion [label="Deprotonation"]; Base -> Nu_anion; Nu_anion -> EDFA [label="Nucleophilic Attack"]; EDFA -> Intermediate; Intermediate -> Product [label="Elimination"]; Intermediate -> EtO_leaving; } dot

Caption: General mechanism of a difluoroacetylation reaction.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluoromethyl group make this compound a highly sought-after building block in both pharmaceutical and materials science research.[4]

Medicinal Chemistry

The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, and its incorporation into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[3][4] this compound provides a convenient and efficient means of introducing this critical functional group into complex molecular scaffolds.

Polymer and Materials Science

This compound is a key monomer in the synthesis of fluorinated polymers. These materials often exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of high-performance applications, including advanced coatings, lubricants, and electronic components.[10]

Safety and Handling

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][11] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All ignition sources should be eliminated from the work area.

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[1][11][12]

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(454-31-9) 13C NMR [m.chemicalbook.com]

- 6. This compound(454-31-9) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemimpex.com [chemimpex.com]

- 11. gfl.co.in [gfl.co.in]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of Ethyl Difluoroacetate

An In-depth Technical Guide to the Synthesis of Ethyl Difluoroacetate

This compound (EDFA), a colorless liquid with the chemical formula C₄H₆F₂O₂[1][2], is a cornerstone intermediate in the synthesis of advanced pharmaceutical and agrochemical products.[3][4][5][6] Its value lies in the difluoromethyl group (-CF₂H), a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique physicochemical properties imparted by the fluorine atoms make EDFA a critical building block for creating complex, high-value molecules.[6][7]

However, the synthesis of EDFA is not without its challenges. The controlled introduction of two fluorine atoms onto the α-carbon of an acetate moiety requires specialized reagents and carefully optimized conditions. This guide provides an in-depth exploration of the primary industrial and laboratory-scale synthesis pathways, focusing on the underlying chemical principles, process optimization, and comparative analysis to inform researchers and process chemists.

Core Synthesis Pathways: A Mechanistic Exploration

Several distinct strategies have been developed to produce this compound, each with a unique profile of starting materials, efficiency, and scalability. We will explore the most prominent and field-proven methodologies.

Pathway 1: Synthesis from Tetrafluoroethylene (TFE) Derivatives

Tetrafluoroethylene, the monomer for Teflon, serves as a fundamental starting material for large-scale EDFA production. These pathways leverage the existing C₂F₄ backbone.

A. The 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE) Route

This modern industrial method is favored for its high yield and avoidance of hazardous byproducts. The process begins with the formation of ETFEE, which is then hydrolyzed and esterified in a controlled manner.

-

Causality and Expertise: The core of this process is the reaction of ETFEE with concentrated sulfuric acid in the presence of an acidic oxide, such as boron trioxide (B₂O₃) or phosphorus pentoxide (P₂O₅).[3] Historically, similar reactions used silica gel, which generated toxic and difficult-to-handle silicon tetrafluoride (SiF₄) gas as a byproduct.[5] The use of B₂O₃ or P₂O₅ circumvents this issue by producing valuable, recoverable byproducts instead—boron trifluoride (BF₃) or phosphoric acid, respectively.[3] The sulfuric acid acts as both a reagent and a dehydrating agent, driving the reaction toward the final ester product upon the addition of ethanol.

-

Process Workflow Diagram:

Caption: Workflow for the industrial synthesis of EDFA from ETFEE.

-

Trustworthiness & Protocol: This method is self-validating through the high purity and yield of the final product. The process is robust and industrially viable.[3]

Experimental Protocol (Adapted from WO2017025985A1[3][5]):

-

Charge a suitable reactor with 100% sulfuric acid and boron trioxide (B₂O₃).

-

Heat the mixture to the target reaction temperature.

-

Slowly add a pre-mixed solution of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) and ethanol to the reactor. During this addition, boron trifluoride (BF₃) gas will be generated.

-

The generated BF₃ gas is absorbed in an organic solvent (e.g., diethyl ether) in a separate vessel to form a stable, valuable complex like BF₃-etherate.

-

After the addition is complete, maintain the reaction temperature to ensure full conversion.

-

The this compound product is continuously distilled from the reaction mass.

-

The collected crude product is purified by fractional distillation to achieve high purity (e.g., >98%).

-

B. The Difluoroacetyl Fluoride Route

This pathway also starts with TFE but proceeds through a gaseous intermediate, difluoroacetyl fluoride.

-

Mechanism: Tetrafluoroethylene is first reacted with an alcohol like methanol in the presence of a catalyst to synthesize an alkoxytetrafluoroethane (e.g., methoxytetrafluoroethane).[4][8] This intermediate is then subjected to catalytic cracking, often over activated alumina, to yield difluoroacetyl fluoride (HCF₂COF).[9][10] Finally, this highly reactive acid fluoride is esterified with ethanol to produce EDFA.[4][10][11] The esterification can be performed efficiently in a continuous gas-phase reaction or in a liquid phase, sometimes in the presence of a mild base to neutralize the HF byproduct.[5]

Pathway 2: Halogen Exchange from Dichloroacetyl Derivatives

This strategy builds the difluoro-moiety through nucleophilic substitution, starting from more common chlorinated materials. It is a multi-step process well-suited for fine chemical manufacturing.

-

Causality and Expertise: This pathway is a classic example of halogen exchange (Halex) chemistry. It begins with the amidation of dichloroacetyl chloride with a secondary amine (e.g., diethylamine) to form N,N-diethyldichloroacetamide.[8][12] This amide is a stable, easily handled intermediate. The critical step is the subsequent fluorination using a source like anhydrous potassium fluoride (KF).[12] The choice of a high-boiling point, polar aprotic solvent like sulfolane is key to achieving high yields, as it effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.[12] The resulting N,N-diethyldifluoroacetamide is then converted to EDFA. This can be achieved via hydrolysis to difluoroacetic acid followed by esterification, or more directly by reaction with ethanol in strong acid.[8][12]

-

Synthesis Route Diagram:

Caption: The three-step synthesis of EDFA from dichloroacetyl chloride.

-

Trustworthiness & Protocol: This route offers excellent control and high yields at each step, making it a reliable process for producing high-purity material.[8]

Experimental Protocol (Adapted from CN103254074A[8]):

-

(Amidation): Dichloroacetyl chloride is added dropwise to a solution of a secondary amine (e.g., N-methylisopropylamine) in a suitable solvent at a controlled temperature (-15°C to 150°C) to form the corresponding N,N-dialkyldichloroacetamide.

-

(Fluorination): The crude dichloroacetamide is mixed with anhydrous potassium fluoride and a catalyst (e.g., a calixarene compound) in a solvent. The mixture is heated to drive the halogen exchange reaction to completion, yielding the N,N-dialkyldifluoroacetamide.

-

(Esterification): The purified difluoroacetamide is mixed with ethanol and added dropwise into concentrated sulfuric acid heated to 90-110°C. The this compound product is distilled out of the reaction mixture as it is formed, driving the equilibrium forward and resulting in a high single-step yield (reported up to 95%).[8]

-

Comparative Analysis of Major Pathways

The choice of synthesis pathway depends heavily on the desired scale, available starting materials, and cost considerations.

| Metric | Pathway 1A (ETFEE Route) | Pathway 2 (Halex Route) |

| Starting Material | 1,1,2,2-Tetrafluoro-1-ethoxy Ethane | Dichloroacetyl Chloride, Secondary Amine |

| Key Reagents | H₂SO₄, B₂O₃/P₂O₅, Ethanol | KF, Sulfolane, H₂SO₄, Ethanol |

| Number of Steps | 1-2 (depending on ETFEE source) | 3 |

| Reported Yield | High (~91%)[5] | High (Final step ~95%)[8] |

| Purity | High (>98%)[3] | High (>99.5%)[8] |

| Advantages | Continuous process, valuable byproducts, avoids toxic SiF₄.[3][5] | Uses common starting materials, high purity, excellent process control.[8] |

| Disadvantages | Requires specialized fluorinated starting material (ETFEE). | Multi-step process, use of anhydrous KF requires dry conditions. |

| Scalability | Excellent for large industrial scale. | Excellent for lab to industrial scale. |

Emerging Synthesis Methodologies

While the above pathways dominate industrial production, research continues into novel and more direct methods.

-

Direct Fluorination: The use of powerful electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), is a staple in modern medicinal chemistry for creating complex fluorinated molecules.[13][14][15] While not typically used for the bulk synthesis of a simple molecule like EDFA, these reagents could theoretically be applied to a suitable precursor, such as an enolate of ethyl acetate, although selectivity and cost would be significant challenges.

-

From Ethyl Bromo- or Chloroacetate: Direct fluorination of ethyl chloroacetate[16] or ethyl bromoacetate is chemically challenging. However, these molecules are critical starting points for building blocks like ethyl bromodifluoroacetate, which is a versatile reagent for introducing the difluoroacetate moiety into more complex structures via methods like copper-mediated C-C coupling.[17]

Conclusion

The synthesis of this compound is a mature field with several robust and scalable pathways. For large-scale industrial production, methods originating from tetrafluoroethylene , particularly the ETFEE route , are dominant due to their efficiency and favorable byproduct profile. For applications requiring high purity and flexible scale, the halogen exchange (Halex) route starting from dichloroacetyl chloride offers exceptional control and yields. The choice of a specific pathway is a strategic decision balancing raw material availability, capital investment, safety protocols, and downstream purity requirements. As the demand for sophisticated fluorinated pharmaceuticals and agrochemicals grows, continued innovation in the synthesis of this vital intermediate is assured.

References

- 1. This compound | 454-31-9 [amp.chemicalbook.com]

- 2. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2017025985A1 - Process of producing this compound - Google Patents [patents.google.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN103254074A - Preparation method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 9. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN102311343A - Processing technique of this compound - Google Patents [patents.google.com]

- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 14. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 17. Ethyl bromodifluoroacetate - Enamine [enamine.net]

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl Difluoroacetate

Section 1: Executive Summary

Ethyl difluoroacetate (EDFA) is a cornerstone fluorinated building block in modern organic synthesis. Its mechanism of action is primarily rooted in its chemical reactivity, serving as a versatile precursor for introducing the difluoromethyl (CF2H) moiety into complex molecular architectures. This guide elucidates the fundamental principles governing its reactivity, focusing on its electrophilic nature which makes it susceptible to nucleophilic attack and a key reactant in transformations such as Claisen condensations. While not an active pharmaceutical ingredient itself, the true power of EDFA's mechanism lies in its role as a synthetic intermediate. The difluoromethyl group it imparts is a critical bioisostere for hydroxyl and thiol groups, significantly enhancing the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1][2][3] A principal application of this is in the design of covalent inhibitors targeting enzyme classes like serine hydrolases, where the installed difluoromethyl group is integral to the molecule's biological mechanism of action. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of EDFA's chemical behavior, its application in synthesis, and its ultimate impact on the mechanism of the bioactive molecules it helps create.

Section 2: Introduction to this compound: A Strategic Synthetic Tool

This compound (CAS 454-31-9, Molecular Formula: C4H6F2O2) is a colorless liquid widely recognized for its pivotal role in fluorination chemistry.[4][5] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In medicinal chemistry, this "fluorine effect" is leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

EDFA's value stems from its ability to efficiently deliver the difluoromethyl (-CF2H) group. This group is a non-hydrolyzable bioisostere of the hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic their size and polarity while resisting metabolic oxidation.[2] This often leads to enhanced metabolic stability and increased bioavailability of the parent drug molecule.[1][3] Consequently, EDFA is an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6]

| Property | Value | Source(s) |

| CAS Number | 454-31-9 | [4][7] |

| Molecular Formula | C4H6F2O2 | [4][8] |

| Molecular Weight | 124.09 g/mol | [] |

| Appearance | Clear, colorless liquid | [7][8] |

| Boiling Point | 99.2 °C (lit.) | [10] |

| Density | 1.18 g/mL at 25 °C (lit.) | [10] |

| Primary Reactivity | Electrophile, Difluoromethylating Agent | [2][3][11] |

Section 3: The Core Chemical Mechanism: Reactivity and Transformations

The mechanism of action of this compound is defined by its chemical reactivity, which is dominated by the strong electron-withdrawing effect of the two fluorine atoms. This effect polarizes the molecule, creating a highly electrophilic carbonyl carbon and activating the α-proton.

Electrophilicity and Nucleophilic Acyl Substitution

The two fluorine atoms inductively withdraw electron density from the α-carbon, which in turn withdraws density from the adjacent carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu:⁻). The reaction proceeds via a classic nucleophilic acyl substitution pathway, resulting in the displacement of the ethoxy group and the incorporation of the difluoroacetyl moiety into a new molecule.[3][11] This is the most fundamental mechanism through which EDFA is used to build more complex fluorinated compounds.

Role as a Difluoromethylating Agent

Under specific conditions with different bases or nucleophiles, EDFA can serve as a direct precursor for the difluoromethyl group (-CF2H).[2] Depending on the reagents used, the reaction can be directed to either deprotonate the acidic proton on the difluoromethyl carbon or engage in a more complex direct difluoromethylation pathway.[2] This versatility makes EDFA a cost-effective and readily available alternative to other difluoromethylating reagents like TMSCF2H.[2]

Section 4: Application in Synthetic Chemistry: The Claisen Condensation

A prime example of EDFA's mechanism in action is the Claisen condensation reaction, used to synthesize β-keto esters such as ethyl 4,4-difluoroacetoacetate. This reaction is crucial for producing intermediates for various pharmaceuticals and agrochemicals.[12] The causality of this experimental choice is clear: it efficiently creates a new carbon-carbon bond while retaining the valuable difluoromethyl moiety.

In this reaction, a strong base (e.g., sodium ethoxide or sodium hydride) removes the acidic α-proton from a molecule of ethyl acetate to form an enolate nucleophile.[12] This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the final product.

Experimental Protocol: Synthesis of Ethyl 4,4-difluoroacetoacetate via Claisen Condensation

This protocol is a representative synthesis adapted from established methodologies.[12] It is a self-validating system where successful synthesis can be confirmed by standard analytical techniques (NMR, GC-MS) and compared against reference data for the expected product.

-

System Preparation: A 2L four-neck flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with sodium ethoxide (204.2g) and ethyl acetate (440.1g).

-

Cooling: Cool the stirred reaction mixture to between -5°C and -10°C using an ethanol bath.

-

EDFA Addition: Slowly add this compound (EDFA) to the reaction mixture over 2 hours, ensuring the temperature is maintained below -5°C.

-

Reaction: After the addition is complete, remove the cooling bath and warm the mixture to 50°C. Maintain this temperature with stirring for 2 hours to drive the reaction to completion.

-

Quenching and Workup: Cool the reaction mixture and carefully adjust the pH to 2-3 with 18% hydrochloric acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with dichloromethane (2 x 300ml). Combine all organic layers.

-

Drying and Purification: Dry the combined organic layer over anhydrous sodium sulfate or with molecular sieves. Filter and concentrate the solvent under reduced pressure.

-

Final Distillation: Purify the crude product by vacuum distillation to yield pure ethyl 4,4-difluoroacetoacetate.

Section 5: Biological Relevance: A Precursor for Bioactive Molecules

The direct biological mechanism of action of EDFA is limited; it is corrosive and its toxicological properties are not fully investigated.[7][13] Its primary significance lies in its role as a building block for creating molecules with potent and specific biological activities.

Mechanism of Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, making them attractive drug targets.[14] They utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze substrates through the formation of a covalent acyl-enzyme intermediate.[15]

Many potent inhibitors of serine hydrolases are designed as "suicide substrates" that mimic the natural substrate. A molecule synthesized using EDFA can be designed to fit into the enzyme's active site. The nucleophilic serine residue attacks an electrophilic center on the inhibitor, which has been strategically positioned using the difluoromethyl group. Instead of being hydrolyzed and released like a normal substrate, the inhibitor forms a stable, irreversible covalent bond with the serine residue, effectively deactivating the enzyme. The difluoromethyl group in this context enhances the electrophilicity of the adjacent carbonyl "warhead" and provides metabolic stability.

Section 6: Experimental Protocol: Screening for Serine Hydrolase Inhibition

To assess the biological mechanism of compounds synthesized from EDFA, a high-throughput fluorescent-based enzyme activity assay is a standard method.[15] This protocol describes a self-validating system where a known inhibitor serves as a positive control and a vehicle (e.g., DMSO) serves as a negative control, allowing for robust data interpretation.

-

Reagent Preparation:

-

Prepare a stock solution of the purified target serine hydrolase in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of a fluorogenic substrate for the enzyme.

-

Prepare serial dilutions of the test inhibitor (synthesized using EDFA) and a known positive control inhibitor in DMSO.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well microplate, add 1-2 µL of the diluted test inhibitor, positive control, or DMSO (vehicle control) to designated wells.

-

-

Enzyme Addition:

-

Add the serine hydrolase solution to all wells to a final concentration determined by optimization experiments.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescent plate reader.

-

Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (100% activity) and the positive control (0% activity).

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Section 7: Safety and Handling

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[4][7][16] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, open flames, and other ignition sources.[16] Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]

Section 8: Conclusion

The mechanism of action of this compound is fundamentally chemical, characterized by its utility as a potent electrophile and a source for the difluoromethyl group. Its true impact is realized in the properties and biological mechanisms of the molecules it is used to construct. By enabling the strategic incorporation of the difluoromethyl moiety, EDFA provides a direct route to enhancing the drug-like properties of therapeutic candidates, particularly in the development of covalent enzyme inhibitors. A thorough understanding of its reactivity is therefore essential for researchers in synthetic chemistry and drug discovery who aim to leverage the unique advantages of fluorination to create novel and effective molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. gfl.co.in [gfl.co.in]

- 10. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. med.stanford.edu [med.stanford.edu]

- 15. Identification of covalent inhibitors of Staphylococcus aureus serine hydrolases important for virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl difluoroacetate spectroscopic data (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl difluoroacetate (CAS No. 454-31-9). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this important fluorinated building block. Our approach eschews rigid templates in favor of a logical, data-driven narrative that illuminates the structural characteristics of the molecule through the lens of modern analytical techniques.

Introduction

This compound is a valuable reagent in organic synthesis, frequently utilized for the introduction of the difluoromethyl group into various molecular scaffolds. The presence of the geminal fluorine atoms imparts unique electronic properties that can significantly influence the biological activity and pharmacokinetic profile of pharmaceutical candidates. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, grounded in both theoretical principles and practical, field-proven insights.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its distinct functional groups, gives rise to a characteristic set of spectroscopic signals. Understanding the origin of these signals is key to interpreting the data presented in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information, allowing for a complete assignment of the molecular framework.

Experimental Protocol: Acquiring NMR Spectra of a Liquid Sample

The following is a generalized protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[1][2] Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time is generally required due to the low natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group and the methine proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.03 | Triplet (t) | 1H | JHF = 54.0 | CHF₂ |

| 4.34 | Quartet (q) | 2H | JHH = 7.1 | OCH₂CH₃ |

| 1.35 | Triplet (t) | 3H | JHH = 7.1 | OCH₂CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS). [3]

Interpretation:

-

The most downfield signal at 6.03 ppm is a triplet, which is characteristic of a proton coupled to two equivalent fluorine atoms. The large coupling constant (JHF = 54.0 Hz) is typical for geminal H-F coupling.

-

The quartet at 4.34 ppm is assigned to the methylene protons (-OCH₂-) of the ethyl group. The quartet splitting pattern arises from coupling to the three adjacent methyl protons, with a coupling constant (JHH) of 7.1 Hz.

-

The upfield triplet at 1.35 ppm corresponds to the methyl protons (-CH₃) of the ethyl group. The triplet multiplicity is due to coupling with the two adjacent methylene protons, also with a coupling constant of 7.1 Hz.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals.

| Chemical Shift (δ) ppm | Multiplicity (Proton-Coupled) | Assignment |

| 163.7 | Triplet (t) | C=O |

| 109.2 | Triplet (t) | CHF₂ |

| 63.5 | Singlet | OCH₂CH₃ |

| 13.8 | Singlet | OCH₂CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS). [4]

Interpretation:

-

The signal at 163.7 ppm is assigned to the carbonyl carbon of the ester group. In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JCF).

-

The carbon of the difluoromethyl group (CHF₂) resonates at 109.2 ppm and appears as a triplet due to the direct one-bond coupling to the two fluorine atoms (¹JCF). This large coupling is a hallmark of fluorinated carbons.

-

The methylene carbon (-OCH₂-) of the ethyl group is observed at 63.5 ppm.

-

The most upfield signal at 13.8 ppm corresponds to the methyl carbon (-CH₃) of the ethyl group.

¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -127.8 | Doublet (d) | JFH = 54.0 | CHF₂ |

Data sourced from PubChem, originally from W. Robien, Inst. of Org. Chem., Univ. of Vienna. [5]

Interpretation:

-

The ¹⁹F NMR spectrum shows a single signal at -127.8 ppm, which is a doublet. This indicates that the two fluorine atoms are chemically equivalent and are coupled to a single proton. The observed coupling constant (JFH = 54.0 Hz) is consistent with the geminal H-F coupling seen in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the ester and C-F bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Sample

-

Sample Preparation (Neat Liquid):

-

Instrument Setup and Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

IR Spectroscopic Data

The following table summarizes the key absorption bands in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2995 | Medium | C-H stretch (alkane) |

| 1775 | Strong | C=O stretch (ester) |

| 1290 | Strong | C-O stretch (ester) |

| 1120 | Strong | C-F stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS). [7]

Interpretation:

-

The strong, sharp absorption at 1775 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an ester. The presence of the electron-withdrawing fluorine atoms on the α-carbon shifts this absorption to a higher wavenumber compared to a non-fluorinated ester.

-

A strong band at 1290 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

-

The strong absorption at 1120 cm⁻¹ is indicative of the C-F stretching vibrations.

-

The medium intensity band at 2995 cm⁻¹ corresponds to the C-H stretching of the ethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

-

Sample Introduction:

-

A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.[8]

-

-

Ionization and Fragmentation:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9]

-

This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments and neutral radicals.[9]

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Mass Spectrometric Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 124 | 5 | [M]⁺•, [C₄H₆F₂O₂]⁺• |

| 95 | 10 | [M - C₂H₅]⁺ |

| 79 | 100 | [M - OC₂H₅]⁺, [CHF₂CO]⁺ |

| 51 | 40 | [CHF₂]⁺ |

| 29 | 80 | [C₂H₅]⁺ |

Data sourced from the NIST WebBook and Spectral Database for Organic Compounds (SDBS). [10]

Interpretation:

-

The molecular ion peak ([M]⁺•) is observed at m/z 124, which corresponds to the molecular weight of this compound.

-

The base peak (most intense peak) at m/z 79 is due to the loss of the ethoxy radical (•OC₂H₅), forming the stable difluoroacetyl cation ([CHF₂CO]⁺).

-

The peak at m/z 95 results from the loss of an ethyl radical (•C₂H₅).

-

The fragment at m/z 51 corresponds to the difluoromethyl cation ([CHF₂]⁺).

-

A significant peak is observed at m/z 29, which is attributed to the ethyl cation ([C₂H₅]⁺).

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometric data of this compound. The presented data and their interpretations offer a comprehensive spectroscopic profile of this important fluorinated compound. The experimental protocols included serve as a practical reference for researchers working with this and similar molecules. A thorough understanding of these spectroscopic characteristics is essential for the effective use of this compound in synthetic chemistry and drug discovery.

References

- 1. organomation.com [organomation.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. This compound(454-31-9) 1H NMR [m.chemicalbook.com]

- 4. This compound(454-31-9) 13C NMR [m.chemicalbook.com]

- 5. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. This compound(454-31-9) IR Spectrum [chemicalbook.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

Introduction: The Strategic Importance of Ethyl Difluoroacetate

An In-depth Technical Guide to the Commercial Availability and Application of Ethyl Difluoroacetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 454-31-9). It moves beyond a simple data sheet to offer practical insights into its commercial landscape, synthesis, applications, and safe handling, grounded in established scientific principles and industry-proven methodologies.